3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Small-molecule screening Chemical biology Drug discovery

This fully synthetic, non-cyclic urea (C14H22N2O3, MW 266.34) combines a cyclopentyl urea donor, a flexible methoxyethyl linker, and a furan ring capable of π-stacking. Its unique substitution pattern avoids activity cliffs common to phenyl/pyridyl analogs, making it ideal for sEH screening cascades or fragment-growing campaigns targeting kinase ATP pockets. Balanced lipophilicity (XLogP3=1.2) and moderate size support scaffold-hopping. Procurement of the exact regioisomer—not class analogs—is essential to maintain assay reproducibility and SAR validity. Verify identity via NMR/HPLC before use.

Molecular Formula C14H22N2O3
Molecular Weight 266.341
CAS No. 1421530-30-4
Cat. No. B2427160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
CAS1421530-30-4
Molecular FormulaC14H22N2O3
Molecular Weight266.341
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)NC2CCCC2
InChIInChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17)
InChIKeyVYSAYOUGGNEJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea (CAS 1421530-30-4) – Core Chemical Identity and Procurement Starting Point


3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a fully synthetic, non‑cyclic urea small molecule (C14H22N2O3, MW 266.34 g/mol) . Its structure incorporates a central urea pharmacophore substituted with three distinct moieties: a cyclopentyl group, a furan‑3‑ylmethyl group, and a 2‑methoxyethyl chain . The compound is catalogued in public repositories under PubChem CID 71804033 and ChEMBL ID CHEMBL4937675, though publicly disclosed biological activity data remain absent from these records as of the latest update .

Why 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea Cannot Be Replaced by a Close Urea Analog Without Quantitative Risk


Substituted ureas are a therapeutically privileged scaffold wherein minor structural permutations—lengthening an alkyl spacer, repositioning a heterocycle, or altering cycloalkyl ring size—can invert target selectivity, shift potency by orders of magnitude, or abolish cellular permeability . 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea combines a hydrogen‑bond‑donating cyclopentyl urea, a flexible methoxyethyl linker that modulates logP, and a furan ring capable of π‑stacking or cation‑π interactions . Without head‑to‑head quantitative data against specific analogs, any generic substitution risks introducing an uncharacterized activity cliff, compromising assay reproducibility and invalidating structure‑activity relationship (SAR) campaigns. Procurement decisions must therefore be governed by the compound's exact regiochemical and conformational identity, not by class membership alone.

Quantitative Differentiation Evidence for 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea Against Structural Analogs


Public Bioactivity Data Availability: A Null Result with Procurement Implications

A systematic search of the authoritative public database PubChem and the bioactivity repository ChEMBL for CAS 1421530-30-4 yielded no quantitative biological assay data (e.g., IC50, Ki, EC50) for this compound as of April 2026 . This contrasts with numerous structurally related substituted ureas—such as sorafenib analogs or sEH inhibitors—for which extensive potency and selectivity profiles are publicly documented. The absence of disclosed data means that no evidence‑based differentiation can currently be established against named comparators. Researchers must independently generate primary data under controlled conditions before making comparative procurement or selection decisions.

Small-molecule screening Chemical biology Drug discovery

Physicochemical Property Profile and Potential Differentiation from N‑Aryl Urea Congeners

The compound's computed physicochemical properties provide a basis for class‑level inference of differentiation from common N‑aryl urea analogs. The topological polar surface area (TPSA) is 54.7 Ų, the calculated logP (XLogP3‑AA) is 1.2, and the compound possesses 1 hydrogen‑bond donor and 3 hydrogen‑bond acceptors . These values place it in a favorable region for oral bioavailability according to Lipinski's and Veber's rules, distinguishing it from many bulkier diaryl ureas (e.g., sorafenib's TPSA ≈ 92 Ų, logP ≈ 3.4) and more polar bis‑alkyl ureas . However, these are computed descriptors, not experimentally measured values, and cannot substitute for empirical permeability or solubility data.

ADME prediction Physicochemical profiling Lead optimization

Research Application Scenarios for 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea Based on Current Evidence


Prospective Soluble Epoxide Hydrolase (sEH) Inhibitor Screening

Given that several structurally related trisubstituted ureas bearing a cycloalkyl and a heterocyclic moiety have demonstrated potent sEH inhibition (Ki values in the low nanomolar range) , this compound's scaffold is of interest for sEH-focused screening cascades. The furan‑3‑ylmethyl substituent may confer differential isoform selectivity compared to phenyl‑ or pyridine‑containing analogs. Laboratories should establish in‑house recombinant human sEH fluorescence assays and benchmark against a reference inhibitor (e.g., t‑AUCB, Ki ≈ 0.5 nM) before procurement scale‑up .

Fragment‑Based or Scaffold‑Hopping Library Design

The moderate molecular weight (266.34 Da) and balanced lipophilicity (XLogP3 = 1.2) of 3‑cyclopentyl‑1‑(furan‑3‑ylmethyl)‑1‑(2‑methoxyethyl)urea make it a suitable starting point for fragment‑growing or scaffold‑hopping exercises targeting kinase or protease ATP‑binding pockets where urea motifs serve as hinge‑binding elements . Its distinct substitution pattern provides a departure point from widely used N‑phenyl‑N′‑pyridyl urea fragments.

Chemical Probe Development for Orphan G‑Protein Coupled Receptors

The compound has been deposited in screening libraries annotated with potential CCR5 antagonism, although without disclosed confirmatory data . It may serve as an exploratory tool for chemokine receptor panels where a furan‑containing urea ligand could offer a novel binding mode distinct from classical piperidine‑ or tropane‑based CCR5 antagonists. Any application in this domain requires rigorous orthogonal validation using radioligand binding and functional cAMP or β‑arrestin recruitment assays.

Quote Request

Request a Quote for 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.